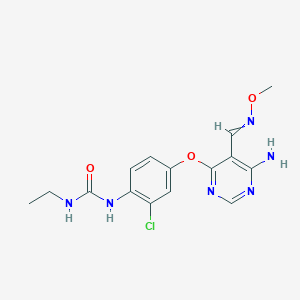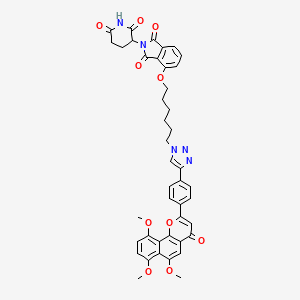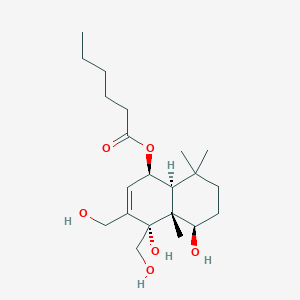
PD-1/PD-L1-IN-36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAY10774 is a small-molecule inhibitor that targets the protein-protein interaction between programmed cell death 1 (PD-1) and its ligand PD-L1. This compound has shown potential in increasing the activation of Jurkat cells expressing PD-1 in co-culture with artificial antigen-presenting cells expressing PD-L1 .
Preparation Methods
The synthetic route for CAY10774 involves the reaction of 3-bromo-4-[(2-bromo[1,1′-biphenyl]-3-yl)methoxy]benzyl chloride with (2S)-2-piperidinecarboxylic acid. The reaction conditions typically include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or chromatography to achieve a purity of ≥95% .
Chemical Reactions Analysis
CAY10774 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CAY10774 has several scientific research applications, including:
Cancer Research: It is used to study the inhibition of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy
Immunology: The compound is employed in research related to immune checkpoint pathways and T-cell activation
Drug Development: CAY10774 serves as a lead compound for developing new therapeutic agents targeting the PD-1/PD-L1 pathway
Mechanism of Action
CAY10774 inhibits the interaction between PD-1 and PD-L1 by binding to the PD-1 protein. This inhibition prevents the downregulation of T-cell activity, thereby enhancing the immune response against cancer cells. The molecular targets involved include the PD-1 receptor on T-cells and the PD-L1 ligand on cancer cells .
Comparison with Similar Compounds
CAY10774 is unique compared to other PD-1/PD-L1 inhibitors due to its high potency and specificity. Similar compounds include:
Nivolumab: A monoclonal antibody that targets PD-1.
Pembrolizumab: Another monoclonal antibody that inhibits PD-1.
Atezolizumab: A monoclonal antibody that targets PD-L1.
CAY10774 stands out due to its small-molecule nature, which allows for easier synthesis and modification .
Properties
Molecular Formula |
C26H25Br2NO3 |
|---|---|
Molecular Weight |
559.3 g/mol |
IUPAC Name |
(2S)-1-[[3-bromo-4-[(2-bromo-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C26H25Br2NO3/c27-22-15-18(16-29-14-5-4-11-23(29)26(30)31)12-13-24(22)32-17-20-9-6-10-21(25(20)28)19-7-2-1-3-8-19/h1-3,6-10,12-13,15,23H,4-5,11,14,16-17H2,(H,30,31)/t23-/m0/s1 |
InChI Key |
AHFXYBDSOWECNI-QHCPKHFHSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)CC2=CC(=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4)Br)Br |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC(=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5S,8R,11S,12S,13R,21R)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821882.png)



![12-[1-[4-[2-[[1-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10821909.png)









